N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that features a furan ring, a hydrazine linkage, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The hydrazone intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The iodine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be useful in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The furan ring and hydrazone linkage allow it to form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The iodinated benzamide moiety may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic radius and higher polarizability can lead to different reactivity and interaction profiles, potentially enhancing its biological activity and making it a more effective compound in certain applications.
Properties
CAS No. |
767306-31-0 |
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Molecular Formula |
C14H12IN3O3 |
Molecular Weight |
397.17 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H12IN3O3/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |
InChI Key |
SFAXRLABDWQNKV-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CO2)I |
Origin of Product |
United States |
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